![molecular formula C7H15ClN2O3 B13403603 (2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine-D-Alanine-Methyl Ester Hydrochloride: is a compound with the molecular formula C7H15ClN2O3. It is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of peptide-based drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-D-Alanine-Methyl Ester Hydrochloride typically involves the condensation of N-protected amino acids with amino acid methyl esters. One effective methodology utilizes titanium tetrachloride as a condensing agent, which facilitates the formation of dipeptides with high yields and diastereoselectivity . The reaction is carried out in pyridine, preserving the protecting groups on the amino function and side chain functionalities.
Industrial Production Methods: In industrial settings, the production of D-Alanine-D-Alanine-Methyl Ester Hydrochloride often employs solution phase peptide synthesis. This method involves the use of protecting groups for the functional groups of amino acids and their subsequent deprotection, followed by peptide bond formation . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine-D-Alanine-Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted alanine derivatives, which are useful intermediates in peptide synthesis and other chemical processes .
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is widely used as a building block in peptide synthesis. It is essential for the preparation of various peptides and peptide-based drugs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of peptide bond formation. It is also employed in the synthesis of peptide-based inhibitors and substrates for enzymatic assays .
Medicine: The compound plays a crucial role in the development of peptide-based therapeutics. It is used in the synthesis of drugs targeting specific enzymes and receptors, making it valuable in the treatment of various diseases .
Industry: In the industrial sector, D-Alanine-D-Alanine-Methyl Ester Hydrochloride is used in the production of peptide-based products, including pharmaceuticals and biotechnological applications .
Mecanismo De Acción
D-Alanine-D-Alanine-Methyl Ester Hydrochloride exerts its effects by mimicking the D-alanyl-D-alanine residues that serve as substrates for transpeptidase enzymes. These enzymes are involved in the synthesis of bacterial cell walls. The compound binds to the active site of the transpeptidase enzyme, inhibiting its activity and preventing the cross-linking of peptidoglycan strands. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
Comparación Con Compuestos Similares
- D-Alanine Methyl Ester Hydrochloride
- L-Alanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride
- D-Proline Methyl Ester Hydrochloride
Comparison: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is unique due to its ability to mimic the D-alanyl-D-alanine residues, making it particularly effective in inhibiting transpeptidase enzymes. This property distinguishes it from other similar compounds, which may not have the same level of specificity and efficacy in targeting bacterial cell wall synthesis .
Propiedades
Fórmula molecular |
C7H15ClN2O3 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
Clave InChI |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)OC)[NH3+].[Cl-] |
SMILES canónico |
CC(C(=O)NC(C)C(=O)OC)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


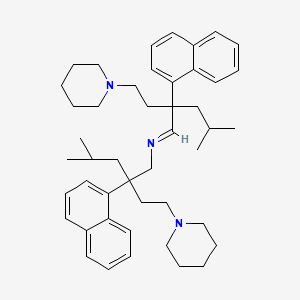
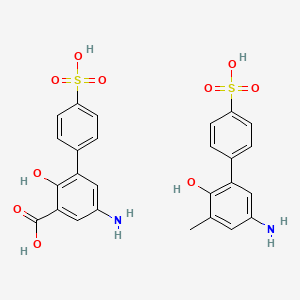
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
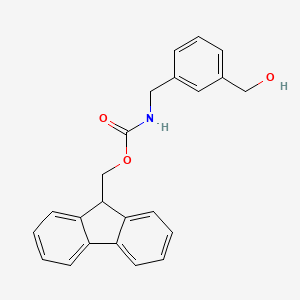
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
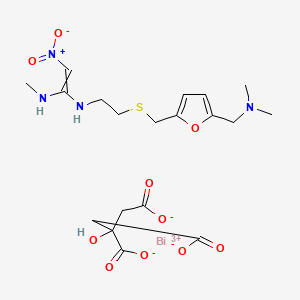
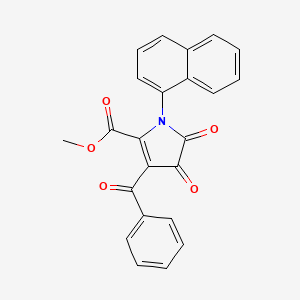
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
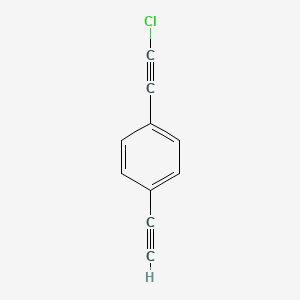
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
